![molecular formula C11H20BN3O6 B12900483 N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide CAS No. 915283-85-1](/img/structure/B12900483.png)
N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that features a boronic acid group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
(1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can modify the acetamido or hydroxypropanamido groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the acetamido group can produce amines .
科学的研究の応用
Chemistry
In chemistry, (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The boronic acid group can interact with active sites of enzymes, making it a candidate for drug development .
Medicine
Medically, (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of significant interest .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structural properties enable the creation of advanced materials with specific functionalities .
作用機序
The mechanism of action of (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrrolidine-based molecules. Examples are:
- (S)-(1-(2-(Cyclopentylamino)acetyl)pyrrolidin-2-yl)boronic acid
- Pyrrolidin-2-one derivatives
Uniqueness
What sets (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid apart is its combination of a boronic acid group with an acetamido-hydroxypropanamido moiety. This unique structure provides specific reactivity and binding properties that are valuable in various scientific and industrial applications .
特性
CAS番号 |
915283-85-1 |
|---|---|
分子式 |
C11H20BN3O6 |
分子量 |
301.11 g/mol |
IUPAC名 |
[1-[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BN3O6/c1-7(17)14-8(6-16)11(19)13-5-10(18)15-4-2-3-9(15)12(20)21/h8-9,16,20-21H,2-6H2,1H3,(H,13,19)(H,14,17)/t8-,9?/m0/s1 |
InChIキー |
VJFUTOVEXUGIGX-IENPIDJESA-N |
異性体SMILES |
B(C1CCCN1C(=O)CNC(=O)[C@H](CO)NC(=O)C)(O)O |
正規SMILES |
B(C1CCCN1C(=O)CNC(=O)C(CO)NC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
![Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-](/img/structure/B12900419.png)
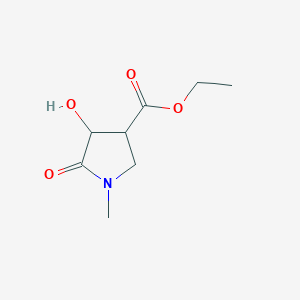
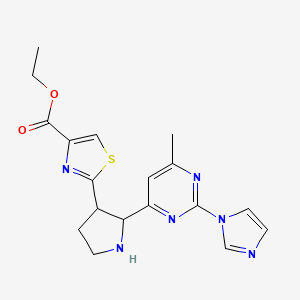
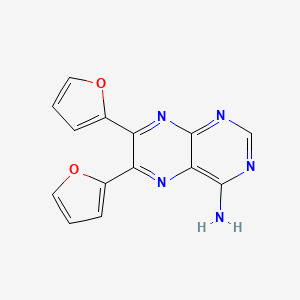
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)

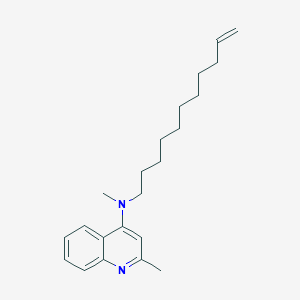
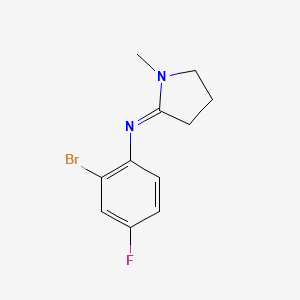
![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
